2-Ethynylcyclohexan-1-ol

Vue d'ensemble

Description

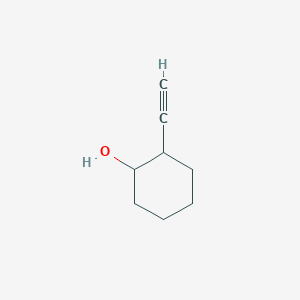

2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexanol, where an ethynyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with acetylene in the presence of a strong base such as sodium amide. The reaction typically takes place in liquid ammonia, and the product is isolated by acidification and extraction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous flow of acetylene gas into a solution of cyclohexanone and sodium amide in liquid ammonia. The reaction mixture is then allowed to stand, and the ammonia is evaporated. The resulting solid is dissolved in water, acidified, and extracted with an organic solvent. The product is purified by distillation under reduced pressure .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Addition: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and water to form various addition products

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Addition: Halogens or hydrogen halides in the presence of a catalyst

Major Products:

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexanol derivatives.

Substitution: Esters or ethers.

Addition: Halogenated or hydrogenated cyclohexanol derivatives

Applications De Recherche Scientifique

2-Ethynylcyclohexan-1-ol is used in various fields of scientific research:

Chemistry: It serves as an intermediate in organic synthesis and polymerization reactions.

Biology: It is studied for its potential biological activities, including sedative and anticonvulsant effects.

Mécanisme D'action

The mechanism of action of 2-Ethynylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes like Cathepsin B by forming stable complexes with the enzyme’s active site.

Polymerization: It undergoes polymerization reactions in the presence of transition metal catalysts to form poly(this compound), which has unique material properties.

Biological Activity: Its sedative and anticonvulsant effects are attributed to its interaction with neurotransmitter receptors in the central nervous system.

Comparaison Avec Des Composés Similaires

1-Ethynylcyclohexanol: Similar structure but with the ethynyl group attached to the first carbon.

2-Methyl-3-butyn-2-ol: Contains a similar ethynyl group but with a different ring structure.

2-Phenyl-3-butyn-2-ol: Contains a phenyl group in addition to the ethynyl group.

Uniqueness: 2-Ethynylcyclohexan-1-ol is unique due to its specific positioning of the ethynyl group on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Ethynylcyclohexan-1-ol, with the molecular formula CHO, is an alkynyl alcohol derivative of cyclohexanol. It features an ethynyl group attached to the second carbon of the cyclohexane ring. Despite its potential significance, the biological activity of this compound remains underexplored, with limited studies available on its biochemical properties and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Mode of Action

Research suggests that this compound may enhance the action of the neurotransmitter GABA (gamma-aminobutyric acid) on its receptors, similar to other alkynyl alcohols. This interaction could lead to increased inhibitory neurotransmission, potentially reducing neuronal excitability.

Biochemical Pathways

As an alkynyl alcohol, it is hypothesized that this compound participates in various biochemical reactions. Its ethynyl and hydroxyl groups allow for interaction with biomolecules, which may influence gene expression or enzyme activity.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit sedative and anticonvulsant effects, making it a candidate for further pharmacological exploration. Its derivatives are being investigated as potential precursors for tranquilizers and muscle relaxants.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented. However, its structural similarities to other compounds suggest that it may possess a moderate toxicity profile. Further toxicological studies are necessary to establish safe usage parameters .

Synthesis and Applications

This compound can be synthesized through the reaction of cyclohexanone with acetylene in the presence of a strong base such as sodium amide. This compound is utilized in various fields including organic synthesis and polymerization reactions.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has unique properties due to the specific positioning of its ethynyl group on the cyclohexane ring. This positioning imparts distinct chemical reactivity and biological activity compared to analogs such as 1-Ethynylcyclohexanol and 2-Methyl-3-butyn-2-ol.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Ethynyl at C2 | Potential sedative effects |

| 1-Ethynylcyclohexanol | Ethynyl at C1 | Limited studies available |

| 2-Methyl-3-butyn-2-ol | Methyl group addition | Different pharmacological profile |

Propriétés

IUPAC Name |

2-ethynylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.